molecular formula C18H12Br2 B12822982 1,6-Bis(bromomethyl)pyrene

1,6-Bis(bromomethyl)pyrene

Cat. No.: B12822982
M. Wt: 388.1 g/mol
InChI Key: ZEMIXGLOQXXJQT-UHFFFAOYSA-N
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Description

1,6-Bis(bromomethyl)pyrene is a versatile and highly valuable di-functionalized pyrene derivative designed for advanced materials research. Its core value lies in the two bromomethyl groups attached at the 1- and 6- positions of the pyrene core, which serve as excellent leaving groups for further chemical transformation. This substitution pattern is particularly significant as 1,6-disubstituted pyrenes represent a major area of scientific investigation, often more so than their 1,8-disubstituted isomers . The primary research application of this compound is as a critical synthetic intermediate in the construction of complex molecular architectures. It is ideally suited for use in cross-coupling reactions and nucleophilic substitutions, allowing researchers to build extended π-conjugated systems or incorporate the pyrene moiety into larger structures like cyclophanes . The pyrene unit itself is renowned for its exceptional photophysical properties, including a long fluorescence lifetime and the ability to form excimers, making it a cornerstone in the development of organic electronic materials . These properties are exploited in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices . Furthermore, the bromomethyl functional groups make this reagent a key precursor in the synthesis of hyper-cross-linked porous organic polymers, which have applications in catalysis and gas storage . By providing a defined 1,6-substitution pattern, this building block helps circumvent the challenges of direct pyrene functionalization, enabling the precise synthesis of materials with tailored electronic properties and solid-state morphologies for cutting-edge research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12Br2

Molecular Weight

388.1 g/mol

IUPAC Name

1,6-bis(bromomethyl)pyrene

InChI

InChI=1S/C18H12Br2/c19-9-13-3-1-11-5-7-16-14(10-20)4-2-12-6-8-15(13)17(11)18(12)16/h1-8H,9-10H2

InChI Key

ZEMIXGLOQXXJQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)CBr)CBr

Origin of Product

United States

Reactivity and Transformational Chemistry of 1,6 Bis Bromomethyl Pyrene

Nucleophilic Substitution Reactions and Derivatives Formation

The carbon-bromine bonds in the two methyl groups of 1,6-Bis(bromomethyl)pyrene are highly susceptible to nucleophilic attack, facilitating a broad spectrum of SN2 reactions. This reactivity allows for the straightforward introduction of a variety of functional groups, leading to a diverse library of 1,6-disubstituted pyrene (B120774) derivatives. The benzylic nature of the C-Br bond enhances its reactivity compared to simple alkyl halides.

Common nucleophiles used in these transformations include amines, thiols, azides, and phosphines. For instance, reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) readily yields 1,6-bis(azidomethyl)pyrene. This diazide is a stable precursor that can be further transformed, for example, via "click" chemistry or reduction to the corresponding diamine. Similarly, treatment with primary or secondary amines leads to the formation of bis(aminomethyl)pyrene derivatives, which are important intermediates in the synthesis of macrocycles and polymers.

The reaction with phosphines, such as triphenylphosphine, is particularly significant as it produces the corresponding bis(phosphonium) salt. rsc.org This transformation is the foundational step for engaging this compound in Wittig-type reactions, as discussed in a later section. Thiol-based nucleophiles also react efficiently to form bis(thioether) or bis(thiol) derivatives, which are instrumental in constructing sulfur-containing pyrenophanes and polymers.

Nucleophile (Nu)Reagent ExampleProduct: 1,6-Bis(X-methyl)pyrene (X = ?)Typical Conditions
AzideSodium Azide (NaN₃)-N₃ (azido)DMF, rt to 110 °C
PhosphineTriphenylphosphine (PPh₃)-P⁺Ph₃ Br⁻ (triphenylphosphonium bromide)Ethyl acetate (B1210297) or Toluene, 75-80 °C
ThiolSodium thiomethoxide (NaSMe)-SMe (methylthio)Ethanol, reflux
AmineBenzylamine (BnNH₂)-NHBn (benzylamino)Excess amine, low temperature (-75 °C to rt)
CyanideSodium Cyanide (NaCN)-CN (cyano)DMSO, rt

Cross-Coupling and Condensation Reactions for Pyrene-Based Architectures

The dual reactive sites of this compound make it an ideal monomer for building larger, well-defined molecular and polymeric structures through various coupling and condensation strategies.

While this compound does not directly participate in the Wittig reaction, it is a crucial precursor for the required Wittig reagent. The synthesis involves a two-step process. First, this compound is treated with two equivalents of a phosphine, typically triphenylphosphine, to form a stable bis(phosphonium salt). rsc.org In the second step, this salt is treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the carbon atoms adjacent to the phosphorus, generating a highly nucleophilic bis(ylide).

This in-situ generated bis(ylide) can then react with two equivalents of an aldehyde or ketone. For example, reaction with 1-pyrenecarboxaldehyde (B26117) would lead to the formation of a complex π-conjugated system where two pyrene units are linked to the central 1,6-pyrene core via vinylene bridges. scispace.comacs.org This methodology provides a powerful tool for extending the conjugation length of the pyrene system, which is highly desirable for tuning the optical and electronic properties of materials used in organic electronics. The general reaction scheme is as follows:

Phosphonium Salt Formation: Py(CH₂Br)₂ + 2 PPh₃ → [Py(CH₂P⁺Ph₃)₂] 2Br⁻

Ylide Generation: [Py(CH₂P⁺Ph₃)₂] 2Br⁻ + 2 n-BuLi → Py(CH=PPh₃)₂ + 2 LiBr + 2 C₄H₁₀

Wittig Reaction: Py(CH=PPh₃)₂ + 2 R-CHO → Py(CH=CH-R)₂ + 2 Ph₃P=O

Condensation reactions between this compound and various nitrogen-containing nucleophiles provide a direct route to complex molecular architectures. The reaction with bifunctional primary or secondary amines is a common strategy for synthesizing both macrocycles and polymers. For example, reacting this compound with primary amines, such as benzylamine, under controlled conditions can yield N,N'-disubstituted 1,6-bis(aminomethyl)pyrenes. mdpi.com These secondary amines can then be used as building blocks for more complex structures, like aza-crown ethers or other ligand systems.

When di-primary or di-secondary amines are used as the nitrogen-containing scaffold, polycondensation can occur, leading to the formation of pyrene-containing polymers. This process involves the repeated formation of C-N bonds as the pyrene monomer links with the diamine monomer, which is further detailed in the following section.

This compound serves as an A-A type monomer in polycondensation reactions. When reacted with a B-B type comonomer, such as a diamine or dithiol, it can form linear polymers with the pyrene unit integrated into the polymer backbone. researchgate.net These reactions typically proceed via nucleophilic substitution, where the bromine atoms are displaced by the nucleophilic ends of the comonomer.

For example, polycondensation with aliphatic diamines (e.g., 1,6-hexanediamine) yields polyamines, while reaction with aromatic dithiols (e.g., 1,4-benzenedithiol) produces poly(thioether)s. mun.ca The properties of the resulting polymer, such as solubility, thermal stability, and photophysical behavior, can be tuned by the choice of the comonomer. These pyrene-containing polymers are of significant interest for applications in organic electronics, chemical sensing, and materials science due to the fluorescent properties of the pyrene moiety.

Comonomer TypeExample ComonomerResulting Polymer Type
DiamineH₂N-(CH₂)ₓ-NH₂Polyamine
DithiolHS-Ar-SHPoly(thioether)
DicarboxylateHOOC-R-COOHPolyester (via esterification of the diol)

Macrocyclization and Supramolecular Framework Formation

The specific 1,6-substitution pattern of the pyrene core is ideally suited for the construction of bridged aromatic compounds known as cyclophanes. The geometry of the bromomethyl groups allows for the formation of a loop across the long axis of the pyrene molecule.

Pyrenophanes are a class of cyclophanes where a pyrene ring is spanned by an atomic or molecular bridge. The synthesis of npyrenophanes, where 'n' is the number of atoms in the bridging chain, is a key application of this compound and its derivatives. A common strategy involves the high-dilution coupling of the bis(halomethyl)pyrene with a dinucleophile, such as a dithiol. nih.govmun.ca For example, the reaction of this compound with an alkanedithiol under basic conditions can yield a dithiapyrenophane. Subsequent chemical modification, such as oxidation of the sulfur atoms followed by thermal extrusion of SO₂, can produce the final hydrocarbon-bridged pyrenophane.

An alternative and often higher-yielding approach involves a Williamson ether synthesis. In one reported synthesis, 1,6-diformylpyrene was reduced to the corresponding diol, which was then converted to 1,6-bis(iodomethyl)pyrene. rsc.org This more reactive diiodide was then cyclized by reaction with oligoethylene glycols (acting as dinucleophiles) in the presence of a base to yield (1,6)pyrenophanes containing crown ether moieties. rsc.org The synthesis of an inherently chiral8pyrenophane has also been successfully achieved, demonstrating the utility of this substitution pattern for creating complex, three-dimensional structures. nih.gov These macrocyclic compounds are of fundamental interest for studying intramolecular interactions, charge transfer, and the effects of ring strain on aromaticity and fluorescence.

Formation of Metacyclophanes with Pyrene Moieties

Metacyclophanes are a class of cyclophanes where an aromatic ring is bridged at its meta-positions. While direct examples utilizing the this compound isomer are not extensively documented in seminal literature, the analogous reactivity of other isomers, such as 1,3-bis(bromomethyl)pyrene derivatives, provides significant insight into the potential pathways for forming pyrene-containing metacyclophanes. These reactions demonstrate the feasibility of incorporating the rigid and photoactive pyrene unit into strained cyclophane structures.

A notable example involves the synthesis of rsc.orgmetacyclo1pyrenophanes. In this process, a derivative, 1,3-bis(bromomethyl)-7-tert-butylpyrene, is coupled with corresponding TosMIC (tosylmethyl isocyanide) adducts. researchgate.net This reaction, conducted under phase-transfer conditions, yields rsc.orgmetacyclo1‐pyrenophane‐2,11‐diones, which can be subsequently reduced via a Wolff–Kishner reduction to afford the final metacyclophanes. researchgate.net The synthesis of [2.2]metacyclophanes from m-di(bromomethyl)benzenes is a well-established method, which typically involves coupling with dithiol compounds followed by desulfurization, or Wurtz-type coupling. rsc.orgstackexchange.com This general strategy underscores the utility of bis(bromomethyl)arenes as key precursors for cyclophane synthesis, a role that this compound is well-suited to fulfill.

Reactants Product Reaction Type Key Features Reference
1,3-Bis(bromomethyl)-7-tert-butylpyrene, TosMIC adducts rsc.orgMetacyclo1pyrenophane-2,11-dionesPhase-transfer catalyzed couplingFormation of a dione-bridged pyrenophane researchgate.net
rsc.orgMetacyclo1pyrenophane-2,11-diones rsc.orgMetacyclo1pyrenophanesWolff–Kishner reductionRemoval of ketone groups to yield the final cyclophane researchgate.net
m-Di(bromomethyl)benzenes, Dithiol compoundsDithiametacyclophanesHigh-dilution couplingFormation of thioether-bridged cyclophanes as intermediates rsc.org

Construction of Large Macrocyclic Architectures

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of large macrocycles, where the pyrene unit acts as a fluorescent and structurally rigid component. These macrocycles are of significant interest for applications in sensing, molecular recognition, and materials science.

One direct application is the synthesis of (1,6)pyrenophanes incorporating crown ether moieties. In this approach, 1,6-bis(iodomethyl)pyrene, which can be prepared from the corresponding bis(bromomethyl) derivative, undergoes a Williamson ether synthesis with oligoethylene glycols. rsc.org For instance, reaction with triethylene glycol and tetraethylene glycol yields the respective crown-ether-bridged pyrenophanes, albeit in low yields (3-4%). rsc.org These macrocycles exhibit interesting fluorescence properties, acting as sensors for metal and ammonium (B1175870) ions. rsc.org

Another common strategy for building large macrocycles is the formation of thioether linkages. The coupling of bis(halomethyl)arenes with bis(methanethiol) compounds is a proven method for creating cyclophanes. mun.ca For example, (2,7)pyrenophanes have been successfully synthesized by reacting bis(chloromethyl)pyrene with various bis(methanethiol)benzenes. mun.ca By analogy, this compound can be reacted with flexible dithiol linkers of varying lengths to produce a range of large, thioether-containing macrocyclic architectures.

Furthermore, this compound can be incorporated into even more complex and sterically demanding macrocyclic systems. Research into extremely bent pyrene systems has utilized multi-ring precursors derived from bis(bromomethyl) compounds to construct elaborate pyrenophanes. cdnsciencepub.com In one such synthesis, a complex precursor, 1,6-bis(2-(3,5-bis(bromomethyl)phenyl)-3,4,5,6-tetraphenylphenyl)hexane, was synthesized and used to create a kinetically stabilized, highly strained pyrenophane. cdnsciencepub.com This demonstrates the utility of the bis(bromomethyl) functionality in building sophisticated, multi-component macrocyclic frameworks.

Pyrene Precursor Coupling Partner Product Type Yield Key Features Reference
1,6-Bis(iodomethyl)pyreneTriethylene glycolCrown-ether pyrenophane3%Forms a macrocycle with an oligoethylene glycol bridge for ion sensing. rsc.org
1,6-Bis(iodomethyl)pyreneTetraethylene glycolCrown-ether pyrenophane4%Forms a larger macrocycle with potential for selective ion binding. rsc.org
Bis(chloromethyl)pyreneBis(methanethiol)benzenesThioether-linked pyrenophaneN/ADemonstrates the formation of conformationally rigid pyrenophanes. mun.ca
Complex bis(bromomethyl) derivativeN/A (intramolecular cyclization)Kinetically stabilized pyrenophaneN/ACreates an extremely bent and strained pyrene system within a large macrocycle. cdnsciencepub.com

Advanced Applications in Functional Materials Research

Organic Electronics and Optoelectronic Devices

Pyrene-based materials, including derivatives of 1,6-bis(bromomethyl)pyrene, are integral to the development of organic electronic and optoelectronic devices. researchgate.net Their applications span across organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs), where their unique electronic and photophysical properties are leveraged to enhance device performance. researchgate.netresearchgate.net

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are utilized in the fabrication of highly efficient blue-emitting OLEDs. For instance, 1,6-di-1-naphthalenyl-pyrene and 1,6-bis(10-phenyl-9-anthracenyl)-pyrene have been synthesized and incorporated into OLED devices, demonstrating efficient blue emissions. nih.gov The pyrene (B120774) core itself is a valuable component in creating materials for OLEDs due to its strong fluorescence and charge-transporting capabilities. researchgate.netrsc.org Researchers have focused on functionalizing the pyrene core to create materials with deep blue luminescence, which is crucial for full-color displays and white lighting applications. rsc.org Pyrene derivatives have also been developed as hole-transporting materials (HTMs) in OLEDs, contributing to stable device performance and reduced efficiency roll-off at high brightness. nih.gov

Table 1: Performance of OLEDs using 1,6-disubstituted Pyrene Derivatives

Derivative NameDevice StructureEmission ColorMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
1,6-di-1-naphthalenyl-pyreneITO/NPB/Blue Material/Alq3/Liq/AlBlueNot SpecifiedNot SpecifiedNot Specified
1,6-bis(10-phenyl-9-anthracenyl)-pyreneITO/NPB/Blue Material/Alq3/Liq/AlBlueNot SpecifiedNot SpecifiedNot Specified
Py-Br (HTM)Not SpecifiedNot Specified1730022.49

Data compiled from various research findings. nih.govnih.gov

Components in Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility and planar structure of pyrene make it an excellent candidate for active materials in OFETs. researchgate.netuky.edu The ability to form close π-π stacking facilitates efficient charge transport through the material. researchgate.net Derivatives of this compound can be used to synthesize larger, more complex molecules for OFET applications. For example, 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP) has demonstrated high field-effect mobility and excellent on/off current ratios in thin-film transistors, along with enhanced long-term stability. acs.org The performance of these materials can be influenced by the choice of dielectric layer, with spin-coated polystyrene often yielding better results than self-assembled monolayers. nih.gov The introduction of different substituents onto the pyrene core allows for the tuning of its electronic properties to create both p-type and n-type semiconductor materials. nih.govrsc.org

Table 2: Performance of OFETs based on 1,6-disubstituted Pyrene Derivatives

CompoundDielectric LayerHole Mobility (cm²/Vs)On/Off Ratio
1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP)Not Specified2.17.6 x 10⁶
Thiophene-containing 1,8-disubstituted pyrene derivativePS-treated SiO₂0.18Not Specified

Note: While the second entry is a 1,8-disubstituted derivative, it provides relevant context for the performance of disubstituted pyrenes in OFETs. acs.orgnih.gov

Integration into Organic Photovoltaic Cells (OPVs)

Table 3: Performance of OPVs incorporating Pyrene Derivatives

Device TypePyrene Derivative RolePower Conversion Efficiency (PCE) (%)
Ternary OSC (PTB7-Th:PyPI:PC₇₁BM)Third component (PyPI)10.36
Binary OSC (PTB7-Th:PC₇₁BM)-8.94
Pyrene-thieno[3,4-c]pyrrole-4,6-dione based polymersDonor materialup to 2.06

Data from studies on pyrene-based materials in OPVs. whiterose.ac.ukfrontiersin.org

Supramolecular Chemistry and Sensing Platforms

The unique photophysical properties of the pyrene moiety, particularly its long fluorescence lifetime and the sensitivity of its emission to the local environment, make it an ideal component for fluorescent chemosensors. rsc.org Derivatives of this compound serve as versatile starting materials for constructing elaborate supramolecular structures capable of selectively detecting metal ions and anions.

Fluorescent Chemosensors for Metal Ion Detection

Pyrene-based fluorescent chemosensors have been developed for the detection of a variety of metal ions, including heavy and transition metals that pose environmental and health risks. rsc.orgrsc.org These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with a target ion. For example, pyrene-based probes have been designed to selectively detect Fe³⁺ and Fe²⁺ ions with a significant enhancement in fluorescence emission. scispace.com The detection limits for these ions can be in the micromolar range. scispace.com Similarly, chemosensors for Ag⁺ and Pb²⁺ have been a major area of research due to the toxicity of these heavy metals. rsc.orgrsc.org The design of these sensors often involves linking the pyrene fluorophore to a specific ionophore that provides the binding site for the metal ion. The binding event alters the electronic properties of the pyrene unit, leading to a change in its fluorescence signal. Some sensors exhibit a ratiometric response, where the ratio of two different emission wavelengths changes upon ion binding, providing a more reliable detection method. rsc.org

Table 4: Examples of Pyrene-Based Fluorescent Chemosensors for Metal Ion Detection

Target Ion(s)Sensor TypeDetection LimitFluorescence Response
Fe³⁺, Fe²⁺Turn-on2.61 µM (Fe³⁺), 2.06 µM (Fe²⁺)Emission enhancement
Ag⁺RatiometricNot SpecifiedFormation of excimer emission at 480 nm
Cu²⁺, Fe²⁺Turn-off0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺)Fluorescence quenching
Hg²⁺Turn-on36 nMNew emission peak at 607 nm

Data compiled from various studies on pyrene-based chemosensors. rsc.orgscispace.commdpi.comnih.gov

Anion Sensing through Pyrene Conjugates

The development of synthetic receptors for the recognition and sensing of anions is a significant area of supramolecular chemistry. acs.org Pyrene-based conjugates have emerged as effective fluorescent sensors for various anions. researchgate.net These receptors often utilize hydrogen bonding or electrostatic interactions to bind with the target anion. acs.org For instance, a pyrene-based pyridinium (B92312) salt has been shown to selectively recognize benzoate (B1203000) and hydrogen sulfate (B86663) ions through changes in the pyrene emission. tandfonline.com The design of these receptors can be tailored to achieve high selectivity for specific anions over others. Multivalent systems, such as those based on bisimidazolium amphiphiles, can form nano-assemblies in aqueous media that selectively bind to biologically important anions like ATP, resulting in a "turn-on" fluorescence response. beilstein-journals.org The binding of the anion can rigidify the receptor's structure, leading to an enhancement of the fluorescence intensity by reducing non-radiative decay pathways. rsc.org

Table 5: Pyrene-Based Receptors for Anion Sensing

Receptor TypeTarget Anion(s)Sensing Mechanism
Pyrene-based hetero bis amide pyridinium saltBenzoate, Hydrogen sulfateIncrease in pyrene emission
Bis-(benzimidazolium) derivativeHP₂O₇³⁻, H₂PO₄⁻, SO₄²⁻Enhancement of monomer emission bands
Bisimidazolium amphiphilesATP"Turn-on" excimer emission

Information gathered from studies on pyrene-based anion sensors. tandfonline.combeilstein-journals.orgrsc.org

Biomimetic Receptors for Molecular Recognition

The synthesis of biomimetic receptors capable of selective molecular recognition is a significant area of research, with this compound serving as a key building block. These synthetic receptors often mimic the function of natural systems by utilizing non-covalent interactions to bind specific guest molecules. The rigid pyrene moiety provides a well-defined scaffold, while the bromomethyl groups offer reactive sites for the attachment of recognition units.

A notable application is in the construction of "molecular tweezers." These are host molecules with two "arms" that can bind a guest molecule between them. The pyrene unit acts as a spacer, holding the two recognition arms at an optimal distance for guest binding. For instance, researchers have synthesized molecular tweezers where the pyrene core is functionalized with moieties capable of recognizing specific biomolecules or ions. While direct synthesis of these tweezers from this compound is a conceptual strategy, many existing pyrene-based tweezers are synthesized from other precursors like 1-(bromomethyl)pyrene (B43492). uu.nlresearchgate.netrsc.orgresearchgate.net The fundamental principle, however, showcases the utility of the pyrene scaffold in pre-organizing binding sites for effective molecular recognition.

The development of these receptors is not limited to organic solvents. While challenging, the design of water-soluble receptors for recognizing carbohydrates and other biomolecules is a major goal. nih.gov Porphyrins, for example, have been used in conjunction with other building blocks to create receptors that function in aqueous environments. nih.gov The insights gained from these systems can inform the design of future pyrene-based receptors, potentially utilizing derivatives of this compound to achieve water solubility and specific binding capabilities.

Self-Assembled Nanostructures and Molecular Layers

The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. This compound, due to the strong π-π stacking interactions of the pyrene core, is an excellent candidate for constructing self-assembled systems. These interactions drive the molecules to align in a regular fashion, leading to the formation of various nanostructures such as nanofibers, vesicles, and thin films.

A powerful technique for creating highly ordered molecular layers is the Langmuir-Blodgett (LB) method. nih.govwikipedia.org This technique involves spreading a solution of the desired molecule onto a liquid subphase (typically water) and then compressing the resulting monolayer before transferring it to a solid substrate. nih.govwikipedia.org While direct use of this compound in LB films is not extensively documented, its amphiphilic derivatives are prime candidates for this technique. By chemically modifying the bromomethyl groups with hydrophilic heads, the resulting amphiphilic molecule can form stable monolayers at the air-water interface. Subsequent transfer to a solid support can produce highly ordered, multi-layered films with potential applications in sensors and electronic devices. nih.govrsc.org

The self-assembly process is not limited to two dimensions. In solution, derivatives of this compound can form various three-dimensional nanostructures. For instance, by reacting the bromomethyl groups with appropriate nucleophiles, one can introduce functionalities that direct the self-assembly into specific morphologies. This approach has been used to create supramolecular nanotubes and other complex architectures from similar building blocks. rsc.org

Functional Polymers and Photoactive Systems

The incorporation of pyrene units into polymer chains imparts unique photophysical and electronic properties to the resulting materials. This compound serves as a valuable difunctional monomer or initiator for the synthesis of such functional polymers.

Photoinitiators for Controlled Polymerization Processes

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that can initiate polymerization. beilstein-journals.org The pyrene moiety is known for its photochemical activity, making its derivatives, including this compound, potential candidates for photoinitiating systems. beilstein-journals.orgrsc.org In controlled polymerization techniques, the goal is to produce polymers with well-defined molecular weights and low polydispersity. Light-controlled radical polymerization offers several advantages, including spatial and temporal control over the polymerization process. acs.org

While specific studies detailing the use of this compound as a photoinitiator are not prevalent, the broader class of pyrene derivatives has been explored for this purpose. rsc.org For example, pyrene can act as a photosensitizer in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry" used in polymer synthesis. rsc.org The principle involves the photo-induced generation of the active catalyst. This suggests that difunctional pyrene compounds like this compound could be employed to create cross-linked polymer networks or to initiate polymerization from two points simultaneously, leading to specific polymer architectures.

Synthesis of Pyrene-Containing Polymer Architectures

The bifunctionality of this compound makes it an ideal monomer for creating a variety of polymer architectures. It can be used in step-growth polymerization with other difunctional monomers to produce linear polymers with pyrene units regularly spaced along the backbone. These polymers often exhibit interesting optical and electronic properties due to the electronic communication between the pyrene chromophores. researchgate.net

Furthermore, this compound can be used to synthesize more complex, branched polymer structures. For example, it can act as a cross-linking agent to create polymer networks. In the synthesis of dendrimer-like star polymers, a core molecule is reacted with monomers that branch out in successive generations. mdpi.com While not a direct example, the reactive nature of the bromomethyl groups in this compound makes it a suitable candidate for the synthesis of such highly branched, dendritic structures. mdpi.com The resulting pyrene-functionalized polymers have potential applications in areas such as light-harvesting, sensing, and as compatibilizers in polymer blends. mdpi.com

Below is a table summarizing the key applications and the role of this compound:

Application AreaSpecific UseRole of this compound
Biomimetic Receptors Molecular TweezersProvides a rigid scaffold to pre-organize binding sites.
Self-Assembled Systems Nanostructures & Molecular LayersThe pyrene core drives self-assembly through π-π stacking. The bromomethyl groups allow for functionalization to control assembly.
Functional Polymers PhotoinitiatorsThe pyrene moiety can be photochemically activated to initiate polymerization.
Functional Polymers Polymer ArchitecturesActs as a difunctional monomer for linear polymers or a cross-linker for network and branched polymers.

Advanced Characterization and Computational Studies of 1,6 Bis Bromomethyl Pyrene Systems

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the structural confirmation and analysis of 1,6-bis(bromomethyl)pyrene and its derivatives. High-resolution methods provide detailed insight into the molecular structure, purity, and the nature of intermolecular interactions in condensed phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and the chemical environment of each nucleus.

In ¹H NMR spectroscopy of pyrene (B120774) derivatives, the aromatic protons typically appear in the downfield region (δ 7.5–8.5 ppm) due to the deshielding effect of the aromatic ring current. For a 1,6-disubstituted pyrene, the symmetry of the molecule simplifies the spectrum compared to a monosubstituted pyrene. The most distinct signal is that of the methylene (B1212753) protons (-CH₂Br), which are highly deshielded by the adjacent bromine atom and the pyrene ring, appearing as a sharp singlet. The protons on the pyrene core itself exhibit complex splitting patterns due to spin-spin coupling, which can be analyzed to confirm the 1,6-substitution pattern. youtube.com For instance, studies on related pyrene-fused systems show that the spatial arrangement and shielding effects of the aromatic rings significantly influence the chemical shifts of the pyrene protons. lboro.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the methylene carbons (-CH₂Br) and the various aromatic carbons of the pyrene core. The chemical shift of the methylene carbon is a key indicator of the bromomethyl group's presence.

Interactive Table 1: Representative NMR Data for Bromomethyl-Substituted Pyrenes Data for this compound is estimated based on known values for related compounds like 1-(bromomethyl)pyrene (B43492).

CompoundNucleusSignal TypeChemical Shift (δ, ppm)Notes
1-(Bromomethyl)pyrene¹HSinglet~5.25Methylene protons (-CH₂Br) rsc.org
¹HMultiplet8.06-8.40Aromatic protons rsc.org
This compound (Estimated)¹HSinglet~5.30Methylene protons (-CH₂Br)
¹HMultiplets8.10-8.50Aromatic protons
¹³CAliphatic~33Methylene carbons (-CH₂Br) rsc.org
¹³CAromatic124-132Pyrene ring carbons

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. nih.gov For this compound (C₁₈H₁₂Br₂), HRMS can verify its molecular formula with a mass accuracy typically within 5 ppm.

A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in nearly equal abundance. This results in a distinctive pattern for the molecular ion peak. The spectrum will show three main peaks: the [M]⁺ peak (containing two ⁷⁹Br atoms), the [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br), and the [M+4]⁺ peak (containing two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1. Observing this pattern alongside the accurate mass measurement provides unambiguous confirmation of the compound's identity and purity.

Interactive Table 2: HRMS Isotopic Pattern for this compound (C₁₈H₁₂Br₂)

IonIsotopic CompositionTheoretical Monoisotopic Mass (Da)Expected Relative Intensity
[M]⁺C₁₈H₁₂⁷⁹Br₂385.9309~100%
[M+2]⁺C₁₈H₁₂⁷⁹Br⁸¹Br387.9289~197%
[M+4]⁺C₁₈H₁₂⁸¹Br₂389.9268~97%

When this compound is used as a building block for functional materials, such as polymers or self-assembled monolayers, the characterization of the resulting thin films is essential. measurlabs.com Surface-sensitive spectroscopies provide information on the film's thickness, composition, morphology, and molecular arrangement.

Common techniques include:

X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and chemical states of atoms on the surface. For a film derived from this compound, XPS would be used to detect carbon, bromine, and any other elements introduced during functionalization, confirming the chemical integrity of the film.

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale. It can reveal details about film roughness, domain structures, and the formation of ordered molecular aggregates.

X-ray Reflectivity (XRR) and Spectroscopic Ellipsometry (SE): These non-destructive techniques are employed to accurately measure the thickness of thin films, which is a crucial parameter for device applications. mdpi.com

Powder X-ray Diffraction (PXRD): In the solid state, PXRD is used to distinguish between crystalline and amorphous phases. For example, in studies of related pyrene-based cyclophanes, mechanical grinding was shown to induce a phase transition from a crystalline to an amorphous state, which was confirmed by changes in the PXRD pattern. rsc.org This type of analysis is vital for understanding the mechanochromic or thermochromic properties of materials derived from pyrene systems.

Theoretical and Computational Chemistry

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an electronic level. These theoretical studies complement experimental findings and offer insights that can be difficult to obtain through measurement alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be performed to optimize the molecule's ground-state geometry. nih.gov

These calculations can predict bond lengths, bond angles, and the dihedral angles describing the orientation of the bromomethyl groups relative to the planar pyrene core. A key output of DFT analysis is the calculation of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to the molecule's electronic and optical properties. Typically for pyrene systems, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic core. nih.gov The HOMO-LUMO energy gap is a theoretical indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Interactive Table 3: Typical DFT-Calculated Properties for Pyrene Systems Values are illustrative based on published data for related pyrene derivatives.

PropertyDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.4 to -5.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -2.4 eV
HOMO-LUMO GapEnergy difference (ELUMO - EHOMO)3.0 to 3.5 eV
Dipole MomentMeasure of molecular polarity1.0 to 2.5 D

Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, provides a framework for understanding and predicting chemical reactivity. nih.gov The reactivity of this compound is dominated by the two bromomethyl groups, which are susceptible to nucleophilic substitution (Sₙ2) reactions.

According to FMO theory, a chemical reaction is governed by the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). youtube.com

Nucleophile: A species with a high-energy, occupied orbital (HOMO) that can donate electrons.

The reaction proceeds as the HOMO of the incoming nucleophile overlaps with the σ*C-Br orbital. This interaction populates the antibonding orbital, leading to the cleavage of the C-Br bond and the formation of a new bond with the nucleophile. youtube.com The planar, electron-rich pyrene core influences this reactivity by stabilizing the transition state. MO theory thus successfully explains why the benzylic positions are the primary sites for chemical modification in this molecule. researchgate.netmasterorganicchemistry.com

Simulation of Excited State Dynamics and Photophysical Phenomena

The unique photophysical properties of pyrene and its derivatives, including this compound, are intrinsically linked to their electronic structure and the dynamics of their excited states. Computational simulations have become an indispensable tool for elucidating these complex phenomena, providing insights that complement and often guide experimental investigations. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model the electronic transitions and predict the photophysical characteristics of these systems. acs.orgnih.gov

Theoretical studies on substituted pyrenes have demonstrated that the nature and position of the substituents significantly influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the optical and electronic properties. acs.org For instance, the introduction of substituents can alter the energy levels of the two lowest-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ, which govern the absorption and fluorescence behavior of pyrene derivatives.

In the case of this compound, the bromomethyl groups are expected to act as electron-withdrawing moieties. Computational investigations on pyrene derivatives with electron-withdrawing groups have shown that such substitutions can lead to a reduction in the HOMO-LUMO energy gap, resulting in a red-shift of the absorption and emission spectra. acs.org The simulation of the electronic spectra of these compounds allows for the assignment of experimentally observed absorption and emission bands to specific electronic transitions.

Furthermore, simulations of excited-state dynamics provide a molecular-level understanding of the pathways for energy dissipation after photoexcitation. These simulations can map out the potential energy surfaces of the excited states and identify key processes such as internal conversion, intersystem crossing to triplet states, and fluorescence. rsc.org For pyrene derivatives, the formation of excimers—excited-state dimers that emit at longer wavelengths than the monomer—is a critical photophysical phenomenon. rsc.org While often studied in solution, computational models can also predict the likelihood of intramolecular and intermolecular excimer formation in different environments. rsc.org

The computational data generated for 1,6-disubstituted pyrene systems, which can be considered analogous to this compound, provide valuable benchmarks for understanding its photophysical behavior. These studies often involve the calculation of key parameters as summarized in the following tables.

Table 1: Calculated Photophysical Data for a Generic 1,6-Disubstituted Pyrene Derivative

ParameterCalculated ValueMethodReference
Absorption Maximum (λ_abs)~380 - 450 nmTD-DFT acs.orgqub.ac.uk
Emission Maximum (λ_em)~400 - 500 nmTD-DFT acs.orgqub.ac.uk
HOMO-LUMO Gap~3.0 - 3.5 eVDFT researchgate.net
Oscillator Strength (f)> 0.1TD-DFT acs.org
Excited State Lifetime (τ)nanosecondsTD-DFT epa.gov

Note: The values presented are representative and can vary depending on the specific substituent and the computational methodology employed.

Table 2: Frontier Molecular Orbital Contributions in Substituted Pyrenes

Molecular OrbitalContribution from Pyrene CoreContribution from SubstituentsMethodReference
HOMO70-90%10-30%DFT researchgate.net
LUMO75-95%5-25%DFT researchgate.net

Note: The relative contributions are indicative and highlight the delocalization of the frontier orbitals across the molecule.

The simulation of excited-state dynamics can also shed light on non-radiative decay pathways. For instance, the presence of heavy atoms like bromine in this compound can enhance spin-orbit coupling, which may facilitate intersystem crossing from the singlet excited state to the triplet manifold. rsc.org This, in turn, can influence the fluorescence quantum yield and open up pathways for phosphorescence or other triplet-state mediated processes.

Photophysical Phenomena and Excited State Dynamics in Pyrene Based Architectures

Exciton (B1674681) and Excimer Formation Mechanisms

Upon photoexcitation, a pyrene (B120774) molecule transitions to an excited singlet state. This localized excitation is known as a Frenkel exciton. In systems where two pyrene units are in close proximity, typically less than 4 Å, this exciton can interact with a ground-state pyrene molecule to form an excited-state dimer, or "excimer." This process is highly dependent on the conformation and distance between the pyrene moieties.

Excimer formation is characterized by a significant red-shift in the fluorescence spectrum, resulting in a broad, structureless emission band at longer wavelengths (typically around 450-520 nm) compared to the structured monomer emission (around 370-420 nm). This phenomenon is a powerful probe for the conformation and dynamics of molecular systems.

In derivatives synthesized from 1,6-Bis(bromomethyl)pyrene, both intramolecular and intermolecular excimer formation can be observed.

Intramolecular Excimers: In molecules where two pyrene units are linked by a flexible chain, a "sandwich-like" conformation can be adopted, leading to intramolecular excimer emission.

Intermolecular Excimers: In the solid state or in highly concentrated solutions, pyrene units from different molecules can stack, leading to intermolecular excimer formation. This is often observed in aggregates and thin films. rsc.org

For instance, studies on bis-pyrene derivatives, where two pyrene units are connected by linkers, have demonstrated that the nature of the linker influences the packing and intermolecular interactions. rsc.org In a 1,6-bis(phenylethynyl)pyrene-based cyclophane, single-crystal X-ray analysis revealed intramolecular π-stacked structures, leading to a light-blue emission with a well-resolved vibronic structure. rsc.org However, upon mechanical grinding, the crystalline phase transitions to an amorphous state, which facilitates intermolecular excimer formation, resulting in a green emission. rsc.org This reversible mechanochromic behavior highlights the sensitivity of excimer formation to the solid-state packing of the pyrene units. rsc.org

Phenomenon Description Typical Emission Key Factors
Monomer Emission Emission from a single excited pyrene molecule.Structured, vibronic bands (~370-420 nm)Low concentration, rigid separation of pyrene units
Excimer Emission Emission from an excited-state dimer (pyrene*-pyrene).Broad, structureless band (~450-520 nm)High concentration, close proximity (<4 Å), co-facial arrangement

Intramolecular Charge Transfer (ICT) Processes and Solvatochromism

The introduction of electron-donating (D) and electron-accepting (A) groups onto the pyrene core can lead to the formation of D-π-A systems. In such molecules, photoexcitation can induce an intramolecular charge transfer (ICT) from the donor to the acceptor through the pyrene π-system. This results in an excited state with a large dipole moment.

The energy of this ICT state is highly sensitive to the polarity of the surrounding medium. In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a lower energy level and a red-shifted emission. This phenomenon, known as solvatochromism, is a key characteristic of ICT processes.

Derivatives of 1,6-disubstituted pyrenes have been shown to exhibit significant ICT and solvatochromism. For example, 1,6-bis(phenylethynyl) pyrenes functionalized with electron-donating groups like dimethylamino show structureless and solvent polarity-sensitive fluorescence spectra, which is indicative of a strong ICT character. nih.gov Conversely, derivatives with electron-withdrawing groups exhibit structured and solvent-independent emission. nih.gov

In some cases, the charge transfer is accompanied by a significant structural rearrangement, such as the twisting of a molecular fragment. This is known as a twisted intramolecular charge transfer (TICT) state. rsc.org Pyrene derivatives that are candidates for organic light-emitting diodes (OLEDs) have been studied for their TICT behavior, which can be modulated through structural modifications to control their optical properties. rsc.org The emission properties of asymmetrically substituted D-A pyrene derivatives can be tuned across the visible spectrum, from deep blue to yellow, by varying the solvent or the physical state, demonstrating the power of ICT as a design strategy for full-color photoelectric materials. osti.gov

Derivative Type Substituent Solvent Polarity Observed Emission Reference
1,6-bis(phenylethynyl) pyreneElectron-donating (-N(CH₃)₂)Increasing PolarityRed-shifted, structureless nih.gov
1,6-bis(phenylethynyl) pyreneElectron-withdrawing (-CN)VariousStructured, largely unchanged nih.gov
Asymmetric PyreneD/A groups at 1,3,5-positionsVariedTunable from 429 nm to 567 nm osti.gov

Photoinduced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET) Mechanisms

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation of one of them. wikipedia.org This process is a primary mechanism for fluorescence quenching. In the context of pyrene-based systems, PET is often engineered for sensing applications. A typical PET sensor consists of a fluorophore (pyrene), a receptor (the analyte binding site), and a spacer. almacgroup.com

In the absence of an analyte, the lone pair of electrons on the receptor can quench the fluorescence of the excited pyrene through PET. Upon binding of an analyte (like a metal cation or a proton) to the receptor, the energy of the receptor's highest occupied molecular orbital (HOMO) is lowered, making the PET process energetically unfavorable. This blocks the quenching pathway and "turns on" the fluorescence of the pyrene. almacgroup.comnih.gov Systems based on pyrene-o-carborane appended with selenoviologen have shown efficient PET that can be harnessed for photocatalytic hydrogen evolution. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process from an excited donor fluorophore to a ground-state acceptor fluorophore. elsevierpure.comuni-koeln.de The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring distances on the nanometer scale. elsevierpure.comnih.gov

Pyrene is an excellent FRET donor due to its high fluorescence quantum yield and distinct emission spectrum. In architectures derived from this compound, one pyrene unit can be paired with a suitable acceptor dye. The FRET efficiency will then depend on the distance and orientation between the pyrene donor and the acceptor, which can be modulated by the linker or by conformational changes in the molecule. A well-characterized FRET pair is pyrene (donor) and perylene (B46583) (acceptor), which has a Förster distance (the distance at which FRET efficiency is 50%) of 22.3 Å. nih.govnih.gov This FRET pair has been successfully used in nucleic acid hybridization assays. nih.govnih.gov

Mechanism Description Outcome Governing Factor
PET Light-induced electron transfer between donor and acceptor.Fluorescence Quenching ("Turn-off") or Enhancement ("Turn-on")Redox potentials and orbital energies of donor/acceptor. wikipedia.orgalmacgroup.com
FRET Non-radiative energy transfer from an excited donor to an acceptor.Donor fluorescence quenching and acceptor fluorescence sensitization.Distance between donor and acceptor (1/r⁶ dependence). uni-koeln.denih.gov

Aggregation-Induced Emission (AIE) Properties

While many chromophores suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished in the solid state, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE). rsc.org These "AIEgens" are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation. rsc.orgthe-innovation.org

Pyrene itself can exhibit AIE characteristics. the-innovation.org In solution, its fluorescence can be quenched by oxygen. In the aggregate state, the pyrene molecules are shielded from oxygen, and if planar stacking (which leads to excimers) is avoided, strong monomer-like emission can be observed. the-innovation.org The primary mechanism for AIE in many systems is the restriction of intramolecular motion (RIM), which includes intramolecular rotations and vibrations. rsc.org In solution, these motions provide non-radiative decay pathways for the excited state. In the aggregate state, these motions are physically restricted, closing the non-radiative channels and forcing the molecule to de-excite via fluorescence. rsc.orgrsc.org

By attaching bulky substituents to the pyrene core, for example via the bromomethyl groups of this compound, new AIE luminogens can be created. Introducing groups like benzoyl or benzyl (B1604629) can transform the typically ACQ-prone pyrene into an AIEgen. rsc.org The structural rigidification in the aggregated state is a major cause for the AIE effect. rsc.org These AIE-active pyrene derivatives are promising for applications in organic electronics and sensing, as they provide strong solid-state emission. nih.gov

Triplet State Dynamics and Interchromophoric Interactions

In addition to the singlet excited states that give rise to fluorescence, photoexcitation can also lead to the population of triplet excited states via intersystem crossing (ISC). These triplet states are longer-lived than singlet states and are responsible for phosphorescence. The dynamics of these triplet states are crucial in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs).

The relative orientation of the pyrene units, dictated by the linker and the solid-state packing, plays a critical role. Intermolecular interactions can lead to the formation of different types of aggregates (e.g., J-aggregates or H-aggregates), which have distinct photophysical signatures. rsc.org Time-resolved spectroscopy is a key technique to unravel these complex dynamics, revealing processes such as intersystem crossing, which can occur on the order of tens of picoseconds, and triplet lifetimes that can extend to tens of microseconds in certain environments. rsc.org Understanding these interchromophoric interactions and triplet state dynamics is essential for designing materials with tailored photophysical properties for specific applications.

Emerging Research Avenues and Future Directions for 1,6 Bis Bromomethyl Pyrene Chemistry

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The functionalization of the pyrene (B120774) core is a significant area of research, as the position of substituents dramatically influences the resulting molecule's electronic and photophysical properties. mdpi.comresearchgate.net The pyrene molecule has multiple reactive sites, with the 1, 3, 6, and 8 positions being the most electron-rich and susceptible to electrophilic aromatic substitution. mdpi.comsemanticscholar.org The 2 and 7 positions are less reactive, and the 4, 5, 9, and 10 positions (the K-region) present their own functionalization challenges. mdpi.comsemanticscholar.org

1,6-Bis(bromomethyl)pyrene offers a strategic advantage by providing two highly reactive bromomethyl groups at specific positions. These groups serve as versatile synthetic handles for introducing a wide array of functionalities through nucleophilic substitution reactions. This circumvents the challenges of direct C-H functionalization on the pyrene core, which often requires harsh conditions or complex directing groups and can lead to mixtures of isomers. mdpi.comrsc.org

Recent advances focus on transition-metal-catalyzed C–H activation, which is a powerful tool for creating functionalized pyrenes. mdpi.comsemanticscholar.org Future methodologies may combine the utility of the bis(bromomethyl) derivative with these advanced C-H functionalization techniques. For instance, after modifying the bromomethyl positions, researchers can employ site-selective C-H activation to introduce additional functional groups at other specific locations on the pyrene ring, such as the K-region, leading to complex, multifunctional molecules that are otherwise difficult to synthesize. semanticscholar.org The development of indirect synthesis methods, such as the tetrahydropyrene (THPy) approach which alters the reactivity of the pyrene core to favor substitution at the 2 and 7 positions, further expands the toolkit for creating pyrenes with less common substitution patterns. rsc.org

A key challenge remains the selective synthesis of various disubstituted pyrene isomers. While methods for 1,6-disubstitution are established, accessing other isomers like the 2,7- or 1,8- derivatives often requires distinct synthetic routes. researchgate.net Future research will likely focus on developing more universal and flexible synthetic strategies that allow for precise control over the substitution pattern on the pyrene scaffold.

Integration into Multi-Functional Hybrid Materials

Hybrid materials, which combine organic and inorganic components, are a rapidly growing field aimed at creating materials with synergistic or entirely new properties. rsc.orgresearchgate.netresearchgate.net this compound is an ideal organic building block for such materials due to its rigid π-conjugated system and reactive functional groups.

The integration of this compound and its derivatives into larger systems has led to the creation of advanced functional materials:

Metal-Organic Frameworks (MOFs): Pyrene-based ligands are used to construct MOFs with applications in luminescence, photocatalysis, and separation. researchgate.netrsc.org The defined structure and porosity of MOFs, combined with the photophysical properties of the pyrene unit, make these hybrids highly tunable.

Cyclophanes and Metallacyclophanes: The reaction of 1,6-disubstituted pyrene derivatives can form cyclophanes, which are molecules with bridged aromatic rings. For example, a cyclophane based on 1,6-bis(phenylethynyl)pyrene (B15434561) exhibits mechanochromic luminescence, changing its emission color from blue to green upon mechanical grinding due to a crystal-to-amorphous phase transition. rsc.org Similarly, reacting 1,6-bis(diphenylphosphino)pyrene with metal ions like Ag(I) and Cu(I) yields metallacyclophanes that show intramolecular excimeric emission, a property useful for sensing applications. nih.gov

Polymers and Conjugated Microporous Polymers (CMPs): The bis(bromomethyl) functionality allows for the incorporation of the pyrene unit into polymer backbones. This is a route to creating materials that combine the processability of polymers with the electronic and optical properties of pyrene. Pyrene-based CMPs have been developed for applications such as photoelectrochemical water oxidation. frontiersin.org

The future in this area lies in the rational design of "Lego-like" hybrid nanocomposites where the pyrene unit acts as a key functional component. rsc.org By combining this compound-derived modules with other functional units like polyoxometalates (POMs) or nanoparticles, researchers can aim to create multifunctional materials for optics, electronics, and nanomedicine. researchgate.netscg.ch

Advanced Computational Design for Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before undertaking their often-complex synthesis. nih.govresearchgate.net This is especially true for pyrene derivatives, where the electronic and optical properties are highly sensitive to the nature and position of substituents. researchgate.netresearchgate.net

Researchers use advanced computational models to:

Predict Electronic Properties: Calculations can accurately predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The difference between these levels, the band gap, determines the electronic and optical properties of the material. For example, DFT calculations have shown that the band gap of pyrene's isomer, azupyrene, is significantly smaller than that of pyrene, a difference that was confirmed experimentally. nih.gov

Model Charge Transport: For applications in organic electronics, the ability of a material to transport charge (electrons or holes) is critical. The Marcus-Hush theory, combined with QM calculations, can estimate reorganization energies and predict charge carrier mobility. researchgate.net Such studies have been used to screen libraries of virtual pyrene derivatives to identify candidates with potentially high mobility for organic semiconductors. researchgate.net

Understand Structure-Property Relationships: Computational studies reveal how specific substitutions influence molecular geometry, packing in the solid state, and ultimately, device performance. For instance, calculations show that the pyrene core has large orbital coefficients at the 1, 3, 6, and 8 positions, which explains the reactivity at these sites. researchgate.net

The future of this research avenue involves a tighter feedback loop between computational design and experimental synthesis. By using machine learning and high-throughput virtual screening, scientists can rapidly explore a vast chemical space of potential derivatives of this compound. This allows for the in silico design of molecules with properties tailored for specific applications, such as optimized absorption spectra for solar cells or specific fluorescence characteristics for OLEDs, thereby guiding synthetic efforts toward the most promising candidates.

Exploration in Catalysis and Energy Applications

The unique electronic structure and high charge carrier mobility of pyrene make it a compelling chromophore for applications in catalysis and energy conversion. researchgate.netacs.org this compound serves as a key starting material for creating more complex structures tailored for these roles.

Energy Applications: Pyrene-based materials are increasingly used as active components in organic electronic devices. researchgate.netuky.edu

Organic Solar Cells (OSCs): The broad absorption and good charge-transporting properties of pyrene derivatives are beneficial for photovoltaic applications. Pyrene end-capped oligothiophenes, for instance, have been successfully used as donor materials in bulk heterojunction solar cells. rsc.org

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of pyrene has led to its use in OFETs. uky.edu Computational studies suggest that specific derivatives could achieve high hole and electron mobilities, making them promising candidates for organic semiconductors. researchgate.net

Organic Light-Emitting Diodes (OLEDs): As a blue-light-emitting chromophore, pyrene is an attractive building block for OLEDs. researchgate.net Functionalization at the 1,6-positions can be used to tune the emission properties and improve device efficiency. researchgate.net

Pyrene Derivative ApplicationMaterial ExampleKey Performance MetricReference
Organic Solar Cell (OSC)5,5''-di(pyren-1-yl)-2,2':5',2''-terthiophene (3s)Power Conversion Efficiency: 1.20% rsc.org
Organic Thin-Film Transistor (OTFT)5,5''-di(pyren-1-yl)-2,2':5',2''-terthiophene (3s)Field Effect Mobility: 0.11 cm² V⁻¹ s⁻¹ rsc.org
Organic Semiconductor (Computational)2,7-diphenyl-substituted pyrenePredicted Hole Mobility: 2.95 cm² V⁻¹ s⁻¹ researchgate.net
Organic Semiconductor (Computational)4,5-dithienypyrenePredicted Electron Mobility: 6.24 cm² V⁻¹ s⁻¹ researchgate.net

Catalysis: The ability of pyrene to absorb light and participate in electron transfer processes makes it suitable for photocatalysis.

Photoredox Catalysis: Novel metal-free photoredox catalysts built on a pyrene core have been developed. For example, a pyrene derivative containing a urea (B33335) moiety was shown to effectively catalyze the reductive coupling of aromatic carbonyls and imines under blue LED irradiation to form C-C bonds. acs.org

Photocatalytic Degradation: Pyrene-based covalent organic frameworks (COFs) have demonstrated activity in degrading pollutants. An sp²c-linked COF showed significantly higher photocatalytic activity for the degradation of tetracycline (B611298) under visible light compared to an amine-linked analogue, a difference attributed to its lower band gap (1.98 eV) and higher electron-hole separation efficiency. acs.org

Photoelectrochemical Water Splitting: A metal-free conjugated microporous polymer containing pyrene and benzothiadiazole units has been used as a photocatalyst for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen fuel production. frontiersin.org

Future work will focus on designing more sophisticated catalytic systems based on this compound. This includes developing catalysts with enhanced stability and recyclability, and integrating them into flow-chemistry systems for continuous industrial processes. For energy applications, the focus will be on improving device efficiencies and long-term stability by designing novel pyrene-based materials with optimized electronic properties and solid-state packing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-bis(bromomethyl)pyrene, and how can purity be validated?

  • Methodology : Direct bromination of pyrene derivatives at the 1,6-positions using brominating agents (e.g., N-bromosuccinimide) under controlled conditions (temperature, solvent polarity). Purity is validated via HPLC coupled with mass spectrometry (MS) to detect brominated isomers and byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity and structural integrity .

Q. How does the bromomethyl functionalization at the 1,6-positions influence pyrene’s electronic properties?

  • Methodology : Density functional theory (DFT) calculations reveal that bromomethyl groups at the 1,6-positions introduce electron-withdrawing effects, reducing the HOMO-LUMO gap and altering UV-Vis absorption spectra. Experimental validation involves cyclic voltammetry to measure redox potentials and fluorescence spectroscopy to assess emission shifts .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

  • Methodology : Accelerated degradation studies under varying pH, temperature, and light exposure, with degradation products analyzed via GC-MS. For example, brominated pyrenes may undergo hydrolysis or radical-mediated decomposition, producing intermediates like 1,6-pyrenedicarbaldehyde or brominated quinones .

Advanced Research Questions

Q. How can this compound be integrated into supramolecular architectures for catalytic or sensing applications?

  • Methodology : Use as a building block for Fe<sup>II</sup>4L6 cages, where the bromomethyl groups facilitate covalent post-functionalization. The cavity size and electron-rich pyrene core enable encapsulation of hydrophobic guests (e.g., fullerenes or polycyclic aromatics), studied via X-ray crystallography and fluorescence quenching assays .

Q. What strategies enhance the photostability and quantum yield of this compound in optoelectronic materials?

  • Methodology : Co-polymerization with electron-deficient monomers (e.g., cyanophenyl derivatives) to stabilize excited states. Time-resolved transient absorption spectroscopy quantifies triplet-state lifetimes, while atomic force microscopy (AFM) evaluates film morphology to minimize aggregation-induced quenching .

Q. How does this compound behave in dynamic covalent networks, such as vitrimers or self-healing polymers?

  • Methodology : Cross-linking via nucleophilic substitution (e.g., with thiols or amines) to form reversible bonds. Rheological studies (e.g., stress-relaxation tests) quantify bond exchange kinetics, and FTIR spectroscopy monitors the formation of hydrogen bonds or disulfide bridges during network reorganization .

Q. What are the challenges in reconciling contradictory data on the reactivity of this compound in metal-catalyzed coupling reactions?

  • Methodology : Comparative studies using palladium vs. nickel catalysts under inert atmospheres. X-ray photoelectron spectroscopy (XPS) identifies metal coordination modes, while kinetic modeling distinguishes between oxidative addition and radical pathways. Contradictions may arise from solvent polarity or ligand steric effects .

Data Contradiction Analysis

Q. Why do computational models (DFT) sometimes conflict with experimental observations regarding the regioselectivity of this compound derivatives?

  • Resolution : Solvent effects and intermolecular interactions (e.g., π-π stacking) are often inadequately modeled in DFT. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations or experimental solvent-screening (e.g., using DMSO vs. THF) can resolve discrepancies .

Key Research Tools

Technique Application Example Reference
GC-MS Degradation product identification
DFT Calculations Electronic structure prediction
X-ray Crystallography Supramolecular cage structure determination
Rheology Dynamic bond exchange characterization in polymers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.